Cas no 177472-30-9 (Levofloxacin Ethyl Ester)

Levofloxacin Ethyl Ester 化学的及び物理的性質

名前と識別子

-

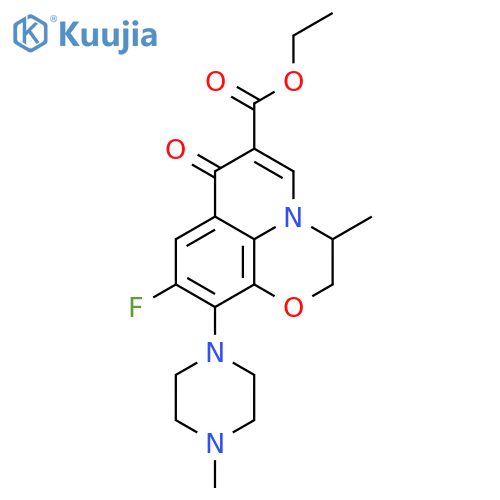

- Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

- Levofloxacin Ethyl Ester

- Levofloacin Impurity C

- 7H-1,4-ox<wbr>

- ethyl (3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

- LogP

- (3S)-Ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate

- Levofloxacin USP RC C

- Levofloxacin Impurity 10

- Levofloxacin Related CoMpound C

- Ethyl 8-Fluoro-3-Methyl-9-(4-Methyl-piperazin-1-yl)-6-oxo-2,3-dihydro- 6H-1-oxa-3a-aza-phenalene-5-carboxylate

- ethyl (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

- Ethyl (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate

- Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate)

- Levofloxacin Impurity C

- Ofloxacin Ethylester

- Ofloxacin Ethyl Ester; 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester

- NS00098095

- ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

- ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,]trideca-5,7,9(13),11-tetraene-11-carboxylate

- 177472-30-9

- Ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

- Ofloxacin Ethyl Ester

- Ethyl9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

- CHA47230

- AKOS022178015

- ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,(1)(3)]trideca-5,7,9(13),11-tetraene-11-carboxylate

- 107884-32-2

-

- インチ: InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3

- InChIKey: OEHYGCZCGGEXKX-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C

計算された属性

- せいみつぶんしりょう: 389.17522

- どういたいしつりょう: 389.17508442g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 664

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

- PSA: 62.32

Levofloxacin Ethyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Levofloxacin Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A139002861-1g |

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |

177472-30-9 | 95% | 1g |

$1,378.65 | 2022-04-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2230-50MG |

177472-30-9 | 50MG |

¥6149.14 | 2023-01-14 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362136-25MG |

Levofloxacin Related Compound C |

177472-30-9 | 25mg |

¥11470.78 | 2024-12-23 | ||

| A2B Chem LLC | AB00015-250mg |

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |

177472-30-9 | 98% | 250mg |

$844.00 | 2024-04-20 | |

| 1PlusChem | 1P0025SF-25mg |

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, ethyl ester, (3S)- |

177472-30-9 | 25mg |

$2050.00 | 2024-06-19 | ||

| TRC | L360020-100mg |

Levofloxacin Ethyl Ester |

177472-30-9 | 100mg |

$ 193.00 | 2023-09-07 | ||

| Chemenu | CM142995-1g |

ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |

177472-30-9 | 95% | 1g |

$1531 | 2023-02-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-491465-100mg |

Levofloxacin Ethyl Ester, |

177472-30-9 | 100mg |

¥2708.00 | 2023-09-05 | ||

| A2B Chem LLC | AB00015-100mg |

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |

177472-30-9 | 98% | 100mg |

$372.00 | 2024-04-20 | |

| TRC | L360020-1g |

Levofloxacin Ethyl Ester |

177472-30-9 | 1g |

$ 1696.00 | 2023-09-07 |

Levofloxacin Ethyl Ester 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

8. Back matter

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

Levofloxacin Ethyl Esterに関する追加情報

Comprehensive Overview of Levofloxacin Ethyl Ester (CAS No. 177472-30-9): Properties, Applications, and Industry Insights

Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a critical intermediate in the synthesis of Levofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered significant attention in pharmaceutical research due to its role in enhancing the bioavailability and efficacy of antibacterial agents. With the increasing demand for advanced antimicrobial solutions, understanding the properties and applications of Levofloxacin Ethyl Ester is essential for researchers and industry professionals.

The chemical structure of Levofloxacin Ethyl Ester features a unique ethyl ester modification, which improves its solubility and metabolic stability. This modification is pivotal in the development of prodrugs, a trending topic in modern pharmacology. Prodrugs are designed to overcome limitations such as poor absorption or rapid degradation, making Levofloxacin Ethyl Ester a subject of interest in drug delivery optimization. Recent studies highlight its potential in addressing antibiotic resistance, a global health concern that dominates search queries like "antibiotic resistance solutions" and "new antimicrobial intermediates."

From a synthetic perspective, Levofloxacin Ethyl Ester is synthesized through esterification of Levofloxacin, leveraging green chemistry principles to minimize environmental impact. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing, a hot topic in 2024. Searches for "green synthesis of pharmaceutical intermediates" and "eco-friendly drug production" reflect this trend. The compound’s high purity and stability under controlled conditions make it a reliable choice for large-scale production.

In analytical chemistry, Levofloxacin Ethyl Ester is often characterized using advanced techniques such as HPLC and mass spectrometry. These methods ensure compliance with stringent regulatory standards, another frequently searched topic ("pharmaceutical quality control methods"). The compound’s chromatographic behavior and spectral data are well-documented, aiding in its identification and quantification in complex matrices.

The applications of Levofloxacin Ethyl Ester extend beyond antibiotic synthesis. It is also explored in combinatorial chemistry and high-throughput screening, where its derivatization potential enables the discovery of novel bioactive molecules. This versatility resonates with queries like "drug discovery intermediates" and "pharmacophore optimization," underscoring its relevance in cutting-edge research.

Market insights reveal a steady demand for Levofloxacin Ethyl Ester, driven by the expanding generics market and the need for cost-effective antibiotic production. Regions with high incidences of bacterial infections, such as Southeast Asia and Africa, are key consumers. Industry reports often correlate with search terms like "antibiotic intermediate market trends" and "Levofloxacin production cost analysis."

In conclusion, Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a multifaceted compound with significant industrial and scientific value. Its role in prodrug development, sustainable synthesis, and drug discovery positions it at the forefront of pharmaceutical innovation. By addressing contemporary challenges like antibiotic resistance and green chemistry, this intermediate continues to inspire research and commercial interest worldwide.

177472-30-9 (Levofloxacin Ethyl Ester) 関連製品

- 82419-36-1(Ofloxacin)

- 151377-74-1(N,N’-Desethylene-N,N’-diformyl Levofloxacin)

- 294662-18-3(Lavofloxacin Lactate)

- 1217716-71-6(Levofloxacin-d)

- 138199-71-0(Levofloxacin hydrate)

- 100986-86-5((R)-Ofloxacin)

- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)

- 83380-47-6(OFLOXACIN)

- 117707-40-1(Desmethyl levofloxacin)

- 100986-85-4(Levofloxacin)